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N-(2,5-dihydroxyphenyl)methanesulfonamide
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Overview
Description
N-(2,5-dihydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C7H9NO4S and a molecular weight of 203.22 g/mol It is characterized by the presence of two hydroxyl groups on the phenyl ring and a methanesulfonamide group attached to the nitrogen atom
Preparation Methods
The synthesis of N-(2,5-dihydroxyphenyl)methanesulfonamide typically involves the reaction of 2,5-dihydroxyaniline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(2,5-dihydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,5-dihydroxyphenyl)methanesulfonamide is studied for its potential antimicrobial and anti-inflammatory properties. Its applications span various fields, making it a candidate for treating different diseases.
Scientific Applications
Antimicrobial Properties:
- The sulfonamide component of this compound can inhibit bacterial dihydropteroate synthase, which is important for folate synthesis in bacteria. This mechanism makes it a candidate for antibiotic development.
- The compound's mechanism of action involves binding to specific enzymes or receptors within microbial cells, which inhibits essential metabolic pathways.
Anti-inflammatory Properties:
- Compounds with similar structures to this compound have demonstrated potential in treating inflammatory conditions because of their ability to modulate immune responses.
Pharmaceutical Research:
- Research includes studying the interactions of this compound with biological targets to understand its potential therapeutic uses and optimize its efficacy against various pathogens.
- This compound exemplifies how structural modifications can lead to significant changes in chemical behavior and biological activity, making it a valuable target for further research and development in pharmaceuticals and materials science.
Structural Similarities
Mechanism of Action
The mechanism of action of N-(2,5-dihydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to various biological effects. The methanesulfonamide group may also play a role in modulating the compound’s activity and interactions .
Comparison with Similar Compounds
N-(2,5-dihydroxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(2,4-dihydroxyphenyl)methanesulfonamide: Differing in the position of the hydroxyl groups on the phenyl ring.
N-(2,5-dimethoxyphenyl)methanesulfonamide: Featuring methoxy groups instead of hydroxyl groups.
N-(2,5-dihydroxyphenyl)ethanesulfonamide: Having an ethanesulfonamide group instead of a methanesulfonamide group. These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups and molecular structures.
Biological Activity
N-(2,5-dihydroxyphenyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and specific case studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dihydroxyaniline with methanesulfonyl chloride under basic conditions. This method allows for the selective formation of the sulfonamide linkage while preserving the hydroxyl groups.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that compounds with similar structures showed activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 6.25 to 25 µg/mL for notable strains such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | 12.5 | Gram-positive bacteria |
Other derivatives | 6.25 - 25 | Gram-negative bacteria |
Antiviral Activity
In addition to its antibacterial properties, this compound has been evaluated for antiviral activity. In vitro studies indicated that it could inhibit the replication of several viruses, including HIV-1 and other RNA viruses. The compound exhibited an EC50 value in the low micromolar range (around 10 µM), suggesting a promising therapeutic potential against viral infections .
The biological activity of this compound may be attributed to its ability to interfere with critical biochemical pathways in target organisms. For instance:
- Antibacterial Mechanism : It is hypothesized that the compound inhibits bacterial topoisomerases, enzymes crucial for DNA replication and transcription.
- Antiviral Mechanism : The antiviral effects are likely due to its ability to disrupt viral entry or replication processes within host cells.
Case Studies
- Antimicrobial Evaluation : A comprehensive study tested various derivatives of methanesulfonamide compounds against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). Results showed that derivatives with hydroxyl substitutions significantly enhanced antimicrobial efficacy compared to their unsubstituted counterparts .
- Antiviral Screening : In a screening assay against HIV-1 strains, this compound demonstrated effective virucidal activity, reducing viral load significantly in treated cell lines . The study emphasized the importance of structural modifications in enhancing antiviral potency.
Properties
Molecular Formula |
C7H9NO4S |
---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
N-(2,5-dihydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H9NO4S/c1-13(11,12)8-6-4-5(9)2-3-7(6)10/h2-4,8-10H,1H3 |
InChI Key |
AMOQHMUTHXKXDC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
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